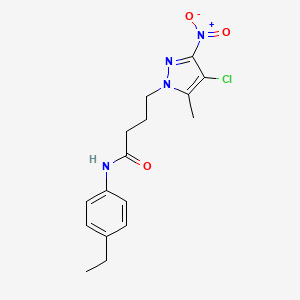![molecular formula C22H22ClN3O5 B11444111 3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11444111.png)
3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzodioxole, pyridazine, and adamantane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyridazine Ring: This involves the reaction of hydrazine with a suitable dicarbonyl compound, followed by chlorination.
Coupling with Adamantane: The adamantane carboxylic acid is coupled with the pyridazine derivative using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The chloro group on the pyridazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used, such as amides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Medically, the compound has potential as a drug candidate due to its ability to interact with various biological targets. It could be explored for its anti-inflammatory, antiviral, or anticancer properties.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with amino acid side chains. The adamantane group provides structural rigidity, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid methyl ester
- This compound ethyl ester
Uniqueness
The uniqueness of this compound lies in its combination of three distinct structural motifs, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22ClN3O5 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylamino)-5-chloro-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid |
InChI |
InChI=1S/C22H22ClN3O5/c23-18-15(25-14-1-2-16-17(4-14)31-11-30-16)9-24-26(19(18)27)22-7-12-3-13(8-22)6-21(5-12,10-22)20(28)29/h1-2,4,9,12-13,25H,3,5-8,10-11H2,(H,28,29) |
InChI Key |
MWPWITJYJPAFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC6=C(C=C5)OCO6)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444040.png)
![2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11444049.png)
![6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B11444056.png)
![3-(4-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444060.png)
![N-{1-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11444064.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11444065.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11444073.png)
![N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444095.png)

![4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/structure/B11444104.png)
![6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444106.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444113.png)
![2-[1-(4-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11444118.png)
